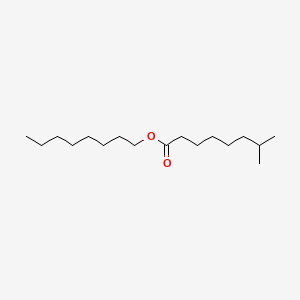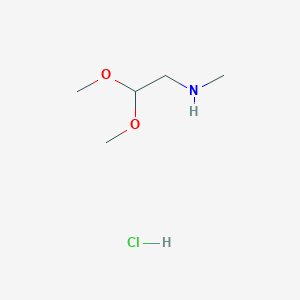
2,2-Dimethoxyethyl(methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Scientific Research Applications
2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ammonium ions on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxyethylamine
- 2,2-Dimethoxyethyl(methyl)amine
- 2,2-Dimethoxyethyl(trimethyl)ammonium chloride
Uniqueness
2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .
Properties
CAS No. |
56766-80-4 |
|---|---|
Molecular Formula |
C5H13NO2.ClH C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2,2-dimethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H |
InChI Key |
VRFVCWXHJCQSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



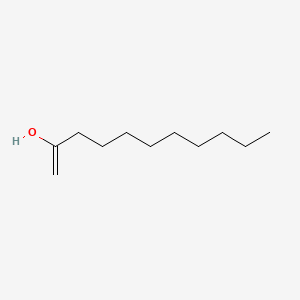
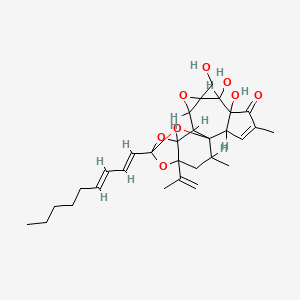
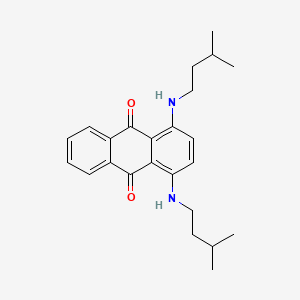
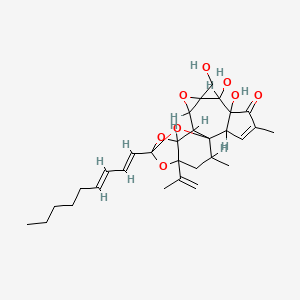
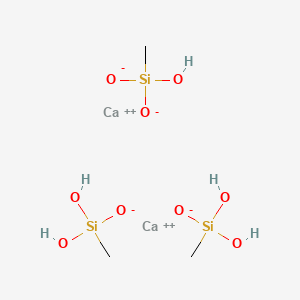
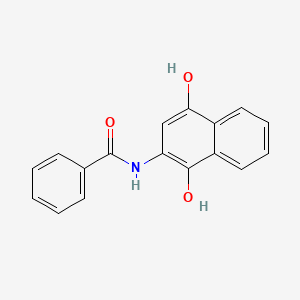


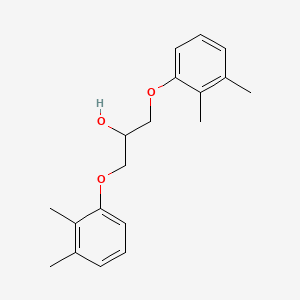
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
